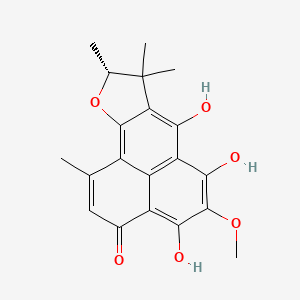
Deoxyherqueinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyherqueinone is an organic heterotetracyclic compound that is 8,9-dihydro-4H-phenaleno[1,2-b]furan substituted by methyl groups at positions 1,8,8 and 9R, hydroxy groups at positions 3,4 and 7, methoxy group at position 5 and oxo group at position 6. It is isolated from the soil fungus, Penicillium herquei. It has a role as a fungal metabolite and an antibacterial agent. It is an organic heterotetracyclic compound, a member of phenols, an enone and a polyketide. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Chemical Properties and Structure
Deoxyherqueinone is a phenalenone derivative with notable structural characteristics that contribute to its biological activity. The compound has been identified through various spectroscopic techniques, including nuclear magnetic resonance (NMR), which aids in understanding its interactions and potential applications .
Antimicrobial Activity
Overview : this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Case Study : Research indicates that this compound shows activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 6.55–12.00 µg/mL for Pseudomonas aeruginosa and 3.93–7.83 µg/mL for Escherichia coli .
- Implications : The compound's efficacy suggests it could be integrated into treatments for infections caused by resistant bacterial strains, addressing the growing concern of antibiotic resistance.
Anticancer Potential
Overview : There is emerging evidence supporting the anticancer properties of this compound.
- Mechanism : Studies have shown that phenalenone derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Research Findings : In vitro experiments demonstrated that this compound could effectively reduce the viability of specific cancer cells, indicating its potential as a chemotherapeutic agent.
Immunomodulatory Effects
Overview : this compound has been studied for its immunomodulatory effects, which may have therapeutic implications.
- Findings : It was observed to down-regulate T cell activity via the mitogen-activated protein kinase (MAPK) pathway, suggesting a potential role in modulating immune responses .
- Application : This property could be beneficial in developing treatments for autoimmune diseases or in enhancing the efficacy of vaccines.
Agricultural Applications
Overview : The compound's antifungal properties make it a candidate for agricultural use.
- Fungal Resistance : this compound has shown effectiveness against various plant pathogens, suggesting its utility as a natural fungicide .
- Research Application : Field trials could explore its application in crop protection strategies to reduce reliance on synthetic fungicides, promoting sustainable agriculture practices.
Biochemical Research
Overview : this compound serves as a valuable tool in biochemical research due to its unique structure.
- Analytical Use : Its derivatives are often used as standards in analytical chemistry for studying metabolic pathways involving phenalenones .
- Research Contributions : Studies involving this compound contribute to understanding fungal metabolism and the biosynthesis of natural products, which can lead to discovering new compounds with therapeutic potential.
Data Summary Table
Propriétés
Formule moléculaire |
C20H20O6 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(9R)-4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |
InChI |
InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3/t8-/m1/s1 |
Clé InChI |
KMPAOJFBQSXEAI-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
SMILES canonique |
CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
Synonymes |
erabulenol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















